molecular formula C11H12O2 B1607434 4-Ethylcinnamic acid CAS No. 28784-98-7

4-Ethylcinnamic acid

Cat. No. B1607434
CAS RN: 28784-98-7
M. Wt: 176.21 g/mol
InChI Key: GOIIVCHICYNWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cinnamic acid derivatives, including 4-Ethylcinnamic acid, has been studied extensively. For instance, one study reported the synthesis of hydroxycinnamates (including cinnamic acid) from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another study reported the chemical grafting of 4-aminocinnamic acid onto cellulose fibers to create antibacterial materials .


Molecular Structure Analysis

The molecular structure of 4-Ethylcinnamic acid consists of an aromatic ring (phenyl group) attached to an acrylic acid group . The ethyl group is attached to the phenyl ring. The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR .

Scientific Research Applications

  • Cancer Treatment

    • Field : Medical Science
    • Application : Cinnamic acid derivatives have been reported to play a role in treating cancer .
    • Methods : The structure of cinnamic acid, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
    • Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
  • Treatment of Bacterial Infections

    • Field : Microbiology
    • Application : Cinnamic acid derivatives have been reported to play a role in treating bacterial infections .
    • Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
    • Results : Compound 27 exhibited significant antibacterial activity on S. aureus strain of bacteria .
  • Treatment of Diabetes

    • Field : Endocrinology
    • Application : Cinnamic acid derivatives have been reported to play a role in treating diabetes .
    • Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
    • Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
  • Treatment of Neurological Disorders

    • Field : Neurology
    • Application : Cinnamic acid derivatives have been reported to play a role in treating neurological disorders .
    • Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
    • Results : Compounds 86f–h were active against both hAChE and hBuChE .
  • Antioxidant Activities

    • Field : Biochemistry
    • Application : A series of cinnamic acid-derived acids were esterified or amidated with various moieties, bearing different biological activities, and evaluated for their antioxidant activities .
    • Methods : The antioxidant and radical scavenging abilities of the compounds via inhibition of rat hepatic microsomal membrane lipid peroxidation, as well as their interaction with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), were assessed .
    • Results : The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action .
  • Hypolipidemic Activities

    • Field : Pharmacology
    • Application : A series of cinnamic acid-derived acids were esterified or amidated with various moieties, bearing different biological activities, and evaluated for their hypolipidemic activities .
    • Methods : Their hypolipidemic activity in vivo was tested .
    • Results : The (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine (compounds 4 and 13, respectively) significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .
  • Biocatalytic Oxidation

    • Field : Biochemistry
    • Application : The cytochrome P450 enzyme, CYP199A4, has been found to efficiently and selectively oxidize para-substituted cinnamic acid derivatives .
    • Methods : The oxidation of cinnamic acid derivatives was investigated to determine the potential of CYP199A4 to act as a biocatalyst for this important class of biological molecules .
    • Results : The oxidations of both 4-methoxy- and 4-methyl-cinnamic acids were 100% selective for attack at the para substituent .
  • Organic Building Blocks

    • Field : Organic Chemistry
    • Application : 4-Methylcinnamic acid, a derivative of cinnamic acid, is used as an organic building block .
    • Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
    • Results : 4-Methylcinnamic acid is predominantly trans .
  • Biocatalytic Oxidation

    • Field : Biochemistry
    • Application : The cytochrome P450 enzyme, CYP199A4, has been found to efficiently and selectively oxidize para-substituted cinnamic acid derivatives .
    • Methods : The oxidation of cinnamic acid derivatives was investigated to determine the potential of CYP199A4 to act as a biocatalyst for this important class of biological molecules .
    • Results : The oxidations of both 4-methoxy- and 4-methyl-cinnamic acids were 100% selective for attack at the para substituent .
  • Organic Building Blocks

    • Field : Organic Chemistry
    • Application : 4-Methylcinnamic acid, a derivative of cinnamic acid, is used as an organic building block .
    • Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
    • Results : 4-Methylcinnamic acid is predominantly trans .
  • Decarboxylative Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : The decarboxylative cross-coupling reactions of carboxylic acids have emerged within recent years as one of the most promising strategies for constructing carbon–carbon and carbon–heteroatom bonds .
    • Methods : Carboxylic acids are widely available with significant structural diversity and at low cost, and these reactions form small amounts of CO2 .
    • Results : This method has been used not only because carboxylic acids are widely available with significant structural diversity and at low cost, but also because these reactions form small amounts of CO2 .

Safety And Hazards

The safety data sheet for 4-Ethylcinnamic acid suggests that it may cause skin irritation or allergic reactions . In case of accidental ingestion or contact with skin or eyes, it is recommended to seek medical attention .

Future Directions

The future research directions for 4-Ethylcinnamic acid could involve exploring its potential applications in various fields. For instance, its antimicrobial properties could be harnessed for developing new antibacterial materials . Additionally, its role in the synthesis of other cinnamic acid derivatives could be further explored .

properties

IUPAC Name

(E)-3-(4-ethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIIVCHICYNWSG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylcinnamic acid

CAS RN

28784-98-7
Record name 2-Propenoic acid, 3-(4-ethylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethylcinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Ethylcinnamic acid
Reactant of Route 3
Reactant of Route 3
4-Ethylcinnamic acid
Reactant of Route 4
Reactant of Route 4
4-Ethylcinnamic acid
Reactant of Route 5
Reactant of Route 5
4-Ethylcinnamic acid
Reactant of Route 6
Reactant of Route 6
4-Ethylcinnamic acid

Citations

For This Compound
4
Citations
D Rennison, O Laita, D Conole, M Jay-Smith… - Bioorganic & medicinal …, 2013 - Elsevier
… A similar procedure31, 32 to that previously described for the preparation of 10 was followed using 4-ethylcinnamic acid (1.36 g, 7.71 mmol) and thionyl chloride (15 mL), under reflux …
Number of citations: 18 www.sciencedirect.com
U Uciechowska, J Schemies… - ChemMedChem …, 2008 - Wiley Online Library
… Preparation by the general method for cyclization starting from 6-bromo-2-naphthol (3 mmol), 4-ethylcinnamic acid (6 mmol), and Amberlyst 15 ion-exchange resin (300 mg) in toluene. …
J Hong, OS Nayal, F Mo - European Journal of Organic …, 2020 - Wiley Online Library
A cuprous halide catalysed carboxylation of alkenyl boronic acids and alkenyl boronic acid pinacol esters under CO 2 , affording the corresponding α, β‐unsaturated carboxylic acids in …
A Mitsch, P Wißner, M Böhm, K Silber… - … der Pharmazie: An …, 2004 - Wiley Online Library
We recently described two novel aryl binding sites of farnesyltransferase. In this study, the cinnamoyl residue was designed as an appropriate substituent for our benzophenone‐based …
Number of citations: 12 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.